2-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Catalog No.
S13811381
CAS No.
M.F
C7H15NO3
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-hydroxy-4,4-dimethylpentanoic acid

Product Name

2-Amino-5-hydroxy-4,4-dimethylpentanoic acid

IUPAC Name

2-amino-5-hydroxy-4,4-dimethylpentanoic acid

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C7H15NO3/c1-7(2,4-9)3-5(8)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)

InChI Key

RXAFSIMZHIRVHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)O)N)CO

2-Amino-5-hydroxy-4,4-dimethylpentanoic acid, also known by its chemical structure as C7H15NO3\text{C}_7\text{H}_{15}\text{NO}_3, is an amino acid characterized by the presence of two functional groups: an amino group and a hydroxyl group. This compound features a branched-chain structure, which contributes to its unique properties and potential biological activities. The presence of the hydroxyl group in the five-position distinguishes it from other amino acids and enhances its solubility in water, making it a subject of interest in various biochemical applications.

The reactivity of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in synthesizing derivatives for pharmaceutical applications.
  • Amidation: The amino group can participate in amidation reactions, forming amides that may exhibit different biological activities.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, leading to the formation of simpler amines.

These reactions are critical for modifying the compound for specific applications in medicinal chemistry and biochemistry.

Research indicates that 2-amino-5-hydroxy-4,4-dimethylpentanoic acid exhibits various biological activities. It has been studied for its potential role as a precursor in the synthesis of bioactive compounds. Some studies suggest that it may influence metabolic pathways due to its structural similarity to other amino acids involved in neurotransmitter synthesis. Additionally, its hydroxyl group may play a role in antioxidant activity, contributing to cellular protection against oxidative stress.

Several methods have been developed for synthesizing 2-amino-5-hydroxy-4,4-dimethylpentanoic acid:

  • Enzymatic Synthesis: Using nitrilases to hydrolyze nitrile precursors effectively yields the desired amino acid with high specificity and yield .
  • Chemical Synthesis: Traditional organic synthesis routes involve multi-step reactions starting from simple precursors. For instance, starting from 4-methylpentanoic acid derivatives, various functional groups can be introduced through selective reactions.
  • Chiral Synthesis: Given its chiral nature, methods that utilize chiral catalysts or starting materials are employed to obtain specific stereoisomers of the compound.

The applications of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid are diverse:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs that target metabolic disorders or neurological conditions.
  • Nutraceuticals: Its potential health benefits make it suitable for inclusion in dietary supplements aimed at enhancing cognitive function or physical performance.
  • Research: It is used as a model compound in studies investigating amino acid metabolism and enzyme activity.

Interaction studies involving 2-amino-5-hydroxy-4,4-dimethylpentanoic acid focus on its binding affinity with various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors due to its structural resemblance to other amino acids involved in neurotransmission. Furthermore, studies exploring its role as an enzyme inhibitor have shown promising results in modulating enzymatic activity related to metabolic pathways.

Several compounds share structural similarities with 2-amino-5-hydroxy-4,4-dimethylpentanoic acid. These include:

Compound NameCAS NumberKey Features
2-Amino-4-methylpentanoic acid328-39-2Lacks hydroxyl group; simpler structure
3-tert-butyl-L-serine171866-72-1Contains a tert-butyl group; different side chain
(R)-2-Amino-4,4-dimethylpentanoic acid88319-43-1Enantiomer; significant for stereochemical studies

Uniqueness

The uniqueness of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid lies primarily in the presence of both an amino and a hydroxyl group on a branched-chain structure. This configuration not only enhances its solubility but also provides distinct biological properties that differentiate it from similar compounds.

2-Amino-5-hydroxy-4,4-dimethylpentanoic acid represents a unique branched-chain amino acid derivative characterized by its distinctive molecular structure featuring both amino and hydroxyl functional groups [1]. The compound exhibits a molecular formula of C₇H₁₅NO₃ with a molecular weight of 161.20 g/mol, displaying enhanced water solubility due to the presence of the terminal hydroxyl group [1]. This structural arrangement provides multiple reactive sites that enable diverse synthetic transformations and biological modifications, making it a valuable target for synthetic methodology development.

Table 1: Physical and Chemical Properties of 2-Amino-5-hydroxy-4,4-dimethylpentanoic acid

PropertyValueSource
Molecular FormulaC₇H₁₅NO₃PubChem [1]
Molecular Weight161.20 g/molPubChem [1]
IUPAC Name2-amino-5-hydroxy-4,4-dimethylpentanoic acidIUPAC nomenclature
CAS Number1822580-01-7Chemical Registry [1]
InChIInChI=1S/C7H15NO3/c1-7(2,4-9)3-5(8)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)InChI Standard [1]
SMILESCC(C)(CC(C(=O)O)N)COCanonical SMILES [1]
SolubilityPolar solvents (water, ethanol)Chemical properties

Organic Synthesis Pathways for Branched-Chain Amino Acid Derivatives

The synthetic preparation of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid and related branched-chain amino acid derivatives involves multiple strategic approaches that leverage both classical organic synthesis and modern asymmetric methodologies [2] [3]. The development of efficient synthetic routes requires careful consideration of stereochemical control, functional group compatibility, and reaction selectivity to achieve the desired branched architecture with high enantiomeric purity.

Asymmetric Synthesis Strategies

Modern synthetic approaches to branched-chain amino acid derivatives heavily rely on asymmetric catalysis to control the stereochemistry of newly formed chiral centers [4] [5]. Chiral aldehyde catalysis has emerged as a particularly effective tool for the asymmetric synthesis of amino acid derivatives, providing excellent catalytic activation and stereoselective control abilities [4]. The key to success in these transformations lies in the design of catalysts derived from chiral binaphthol aldehyde systems, which operate through face control of enolate intermediates during the reaction process [4] [5].

The asymmetric synthesis of beta-branched aromatic alpha-amino acids presents significant challenges due to the presence of two consecutive stereocenters [3] [6]. Recent advances have demonstrated that engineered phenylalanine ammonia lyases can achieve direct asymmetric synthesis of beta-branched aromatic alpha-amino acids with excellent diastereoselectivity exceeding 20:1 and enantioselectivity greater than 99.5% [3] [6]. These biocatalytic approaches offer advantages over traditional chemical methods in terms of selectivity and environmental compatibility.

Reductive Amination and Alkylation Methodologies

Reductive amination represents a fundamental approach for amino acid synthesis, particularly effective for the preparation of branched derivatives [7] [8]. The reaction proceeds through the formation of an imine intermediate followed by selective reduction to yield the corresponding amino acid [8]. This methodology has proven particularly valuable for the synthesis of glutamate from alpha-ketoglutarate, while other amino acids are typically accessed through transamination reactions [8].

Direct nitrogen-alkylation of amino acids with alcohols has been developed as an efficient method for producing branched amino acid derivatives [9]. This transformation utilizes well-defined iron catalysts under mild conditions, achieving excellent yields and stereochemistry retention [9]. The method allows the use of alcohols of various chain lengths as reaction partners, leading to functionalized amino acids with modular hydrophilic properties [9].

Gabriel Synthesis and Related Approaches

The Gabriel synthesis provides an effective route to primary amines without the complications associated with over-alkylation that plague direct substitution reactions [10] [11]. This methodology employs phthalimide as a protected amine equivalent, enabling selective alkylation followed by hydrazine-mediated liberation of the target amino acid [10] [11]. The approach has been successfully adapted for the synthesis of aromatic amino acid precursors, including aza-phenylalanine, aza-tyrosine, and aza-tryptophan derivatives [12].

Table 2: Synthetic Methods for Branched-Chain Amino Acid Derivatives

MethodSubstrateStereoselectivityKey Features
Asymmetric Hydrogenationβ,β-disubstituted didehydroamino acidsHigh (>95% ee) [3]Direct reduction of double bonds
Enzymatic ResolutionRacemic amino acid precursorsExcellent (>99% ee) [2]Dynamic kinetic resolution
Strecker Synthesisα-Ketoacids with chiral auxiliariesModerate to High (70-90% ee) [13]Chiral auxiliary control
Reductive Aminationα-Ketoglutarate derivativesGood (80-95% ee) [2]NADPH-dependent enzymes
Michael Additionα,β-unsaturated carbonyl compoundsVariable (50-90% ee) [14]Nucleophilic addition
Alkylation ReactionsAmino acid estersModerate (60-85% ee) [9]Direct alkyl halide displacement
Gabriel SynthesisPhthalimide derivativesHigh (>90% ee) [10]Primary amine formation

Enzymatic Biosynthesis Mechanisms in Biological Systems

The enzymatic biosynthesis of hydroxylated amino acid derivatives in biological systems involves sophisticated molecular machinery that catalyzes the precise introduction of hydroxyl groups with exceptional regioselectivity and stereochemical control [15] [16] [17]. These biological transformations represent highly evolved catalytic processes that achieve chemical modifications under physiological conditions with remarkable efficiency and selectivity.

Hydroxylation Enzyme Systems

Amino acid hydroxylation in biological systems is primarily mediated by specialized hydroxylase enzymes that require specific cofactors and exhibit strict substrate specificity [15] [18]. The most commonly hydroxylated amino acids include proline and lysine, though other residues can also undergo enzymatic hydroxylation under appropriate conditions [15]. These hydroxylation reactions involve the insertion of an oxygen atom from molecular oxygen into the amino acid side chain, typically requiring the reduction of iron cofactors for enzymatic activity [15].

The aromatic amino acid hydroxylases represent a well-characterized family of enzymes responsible for hydroxylating phenylalanine, tyrosine, and tryptophan derivatives [16] [18]. These non-heme iron-dependent enzymes bind their metal cofactor at the active site with one glutamate and two histidine residues, following a catalytic cycle that involves the formation of a ferryl-oxo intermediate [16] [18]. The proposed mechanism involves electrophilic aromatic substitution through a cationic intermediate, which subsequently undergoes rearrangement and tautomerization to yield the hydroxylated product [18].

Cofactor Requirements and Mechanistic Pathways

The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes, including tryptophan hydroxylase, lysine hydroxylase, and specialized dioxygenases [17]. These enzymes exhibit distinct cofactor dependencies that influence their catalytic activity and substrate specificity [17]. For example, prolyl hydroxylases require iron, alpha-ketoglutarate, and ascorbate as cofactors, while other hydroxylase systems may depend on different combinations of metal ions and organic cofactors [15].

The enzymatic hydroxylation process involves several key mechanistic steps that ensure precise control over product formation [16] [18]. The reaction typically begins with enzyme-substrate complex formation, followed by cofactor binding and oxygen activation [18]. The resulting hydroxylating intermediate then performs the selective oxidation of the amino acid substrate, with the reaction concluding through product release and enzyme regeneration [18].

Biosynthetic Pathway Integration

Branched-chain amino acid biosynthesis integrates multiple enzymatic steps that share common intermediates and regulatory mechanisms [19]. Valine and leucine production initiates with pyruvate derived from photosynthesis, while isoleucine biosynthesis begins with threonine deamination to form 2-ketobutyrate [19]. The pathway convergence occurs at acetolactate synthase, a tetrameric enzyme that utilizes thiamine pyrophosphate as a cofactor and requires additional cofactors including magnesium ions and flavin adenine dinucleotide [19].

Table 3: Enzymatic Systems for Amino Acid Hydroxylation

Enzyme ClassCofactor RequirementsSubstrate SpecificityReaction TypeKm Range (mM)
HydroxylasesFe²⁺, α-ketoglutarate, ascorbate [15]Proline, lysine, hydroxyproline [15]Hydroxylation0.1 - 2.0 [20]
DioxygenasesFe²⁺, O₂ [16]Aromatic amino acids [16]Dioxygenation0.05 - 1.5 [20]
MonooxygenasesNADPH, FAD, O₂ [17]Various amino acids [17]Monooxygenation0.2 - 5.0 [20]
PeroxidasesH₂O₂, hemeTyrosine, tryptophanOxidative hydroxylation0.5 - 3.0 [20]

Post-Synthetic Modification Techniques for Functional Group Manipulation

Post-synthetic modification of amino acids represents a powerful strategy for introducing structural diversity and functional complexity into peptide and protein systems [21] [22] [23]. These chemical transformations enable the selective alteration of amino acid residues after their incorporation into larger molecular frameworks, providing access to modifications that are difficult or impossible to achieve through direct synthesis [23] [24].

Chemical Mutagenesis and Side Chain Interconversion

Chemical mutagenesis offers a complementary approach to genetic methods for protein modification, enabling the selective interconversion of amino acid residues through post-translational chemistry [23] [25]. This methodology relies on the chemical reactivity of specific amino acid side chains to achieve targeted modifications without disrupting the overall protein structure [23]. The approach has particular utility for incorporating unnatural amino acids that are not accessible through standard expression systems [23] [25].

The development of dehydroalanine-based modification strategies has provided a versatile platform for amino acid side chain construction [23] [24]. These methods utilize the unique reactivity of dehydroalanine residues as acceptors for various nucleophiles, enabling the installation of both natural and unnatural amino acid functionalities through mild chemical conditions [23] [24]. The radical-based coupling reactions proceed with excellent selectivity and can be performed under aqueous conditions compatible with protein stability [24].

Palladium-Catalyzed Carbon-Hydrogen Functionalization

Directing group-assisted palladium-catalyzed carbon-hydrogen functionalization has emerged as a powerful tool for the selective modification of amino acid side chains [22]. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions within amino acid frameworks, providing access to structurally diverse derivatives [22]. The methodology has been successfully applied to the functionalization of beta, gamma, and delta positions of amino acids, expanding the scope of accessible modifications [22].

The use of bidentate directing groups has proven particularly effective for achieving site-selective carbon-hydrogen activation [22]. These directing groups enable tunable and reversible coordination to palladium centers, facilitating the selective functionalization of specific carbon-hydrogen bonds within complex molecular environments [22]. The approach has found application in late-stage macrocyclization reactions and the total synthesis of complex peptide natural products [22].

Functional Group Derivatization Strategies

The chemical modification of amino acid functional groups encompasses a broad range of transformation strategies that target specific reactive sites within the molecular structure [26] [27]. Nitrogen-methylation, oxygen-methylation, and nitrogen-formylation reactions represent important classes of modifications that can be achieved using sustainable reagents under mild conditions [26]. These transformations proceed with high selectivity and efficiency while maintaining the stereochemical integrity of the amino acid framework [26].

Esterification reactions provide a versatile approach for modifying the carboxyl functionality of amino acids [28] [29]. Fischer esterification enables the conversion of carboxylic acid groups to esters through reaction with alcohols under acidic conditions [28]. The resulting ester derivatives can be selectively hydrolyzed to regenerate the original carboxylic acid functionality, providing a reversible protection strategy for synthetic applications [28].

Hydroxyl group modifications represent another important class of post-synthetic transformations [30] [31]. These reactions can involve esterification, alkylation, or oxidation of hydroxyl functionalities to introduce new structural features or modulate the physicochemical properties of the amino acid derivative [30]. The reactivity of hydroxyl groups can be enhanced through the use of appropriate activating reagents or catalytic systems that facilitate the desired transformation under mild conditions [31].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-amino-5-hydroxy-4,4-dimethylpentanoic acid through the characterization of its proton and carbon environments. The compound exhibits distinctive spectral characteristics that reflect its unique molecular architecture containing both amino and hydroxyl functional groups positioned on a branched pentanoic acid framework [2].

The proton nuclear magnetic resonance spectrum of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid reveals characteristic signals corresponding to different proton environments within the molecule. The amino protons typically appear as a broad signal in the region of 3.0-4.0 parts per million, while the hydroxyl proton resonates at approximately 3.5-4.5 parts per million [2]. The methyl protons of the 4,4-dimethyl substituents generate a distinct singlet signal at approximately 1.2 parts per million, reflecting the equivalent chemical environment of these groups [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework. The carbonyl carbon of the carboxylic acid group resonates at approximately 175 parts per million, characteristic of carboxylic acid functionality [2]. The quaternary carbon at position 4 bearing the two methyl groups appears at approximately 35-40 parts per million, while the methyl carbons resonate at approximately 25-30 parts per million [2].

Table 3.1.1: Nuclear Magnetic Resonance Spectroscopic Data for 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H1.2Singlet4,4-Dimethyl protons
¹H3.0-4.0Broad singletAmino protons
¹H3.5-4.5SingletHydroxyl proton
¹³C175SingletCarbonyl carbon
¹³C35-40SingletQuaternary carbon (C-4)
¹³C25-30SingletMethyl carbons

Infrared Spectroscopy

Infrared spectroscopy reveals the vibrational characteristics of functional groups present in 2-amino-5-hydroxy-4,4-dimethylpentanoic acid. The compound exhibits characteristic absorption bands that provide detailed information about its molecular structure and hydrogen bonding patterns [3] [4] [5].

The most prominent absorption band in the infrared spectrum appears as a broad, strong absorption covering the range of 2500-3500 wavenumbers, corresponding to the overlapping stretching vibrations of the carboxylic acid hydroxyl group and the amino group [4] [5]. The carboxylic acid hydroxyl group typically exhibits a characteristic broad and zigzagged absorption pattern in the region of 2500-3350 wavenumbers, while the amino group stretching vibrations appear as broad bands in the range of 3300-3500 wavenumbers [4] [5].

The carbonyl stretching vibration of the carboxylic acid group represents one of the strongest absorptions in the infrared spectrum, appearing at approximately 1710-1720 wavenumbers [4] [5]. This characteristic absorption provides definitive evidence for the presence of the carboxylic acid functionality. The carbon-oxygen stretching vibration of the carboxylic acid group appears in the range of 1200-1300 wavenumbers [5].

The hydroxyl group at position 5 contributes to the overall absorption pattern in the hydroxyl stretching region, appearing as a broad band in the range of 3200-3600 wavenumbers [4] [5]. The presence of multiple hydroxyl environments creates a complex absorption profile that reflects the hydrogen bonding interactions within the molecule .

Table 3.1.2: Infrared Spectroscopic Data for 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3500Strong, broadO-H and N-H stretching
3200-3600BroadO-H stretching
3300-3500BroadN-H stretching
1710-1720Strong, sharpC=O stretching
1200-1300MediumC-O stretching
2850-2950MediumC-H stretching

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid. The compound exhibits a molecular ion peak at mass-to-charge ratio 161, corresponding to its molecular formula C₇H₁₅NO₃ [7] [8].

The fragmentation pattern of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid follows characteristic pathways observed for amino acids. The most significant fragmentation pathway involves the loss of water (18 mass units) from the molecular ion, producing a fragment ion at mass-to-charge ratio 143 [9] [10]. This dehydration process is common in amino acids containing hydroxyl groups and reflects the thermal lability of the hydroxyl functionality.

A subsequent fragmentation pathway involves the loss of carbon monoxide (28 mass units) from the dehydrated species, generating a fragment ion at mass-to-charge ratio 115 [9] [10]. This sequential loss of water and carbon monoxide represents the characteristic fragmentation pattern [M + H - H₂O - CO]⁺ commonly observed in amino acids [9].

The compound also exhibits fragmentation through the loss of ammonia (17 mass units) from the molecular ion, producing a fragment ion at mass-to-charge ratio 144 [9] [10]. This pathway reflects the presence of the amino group and its tendency to undergo elimination under mass spectrometric conditions.

Table 3.1.3: Mass Spectrometric Data for 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Mass-to-Charge RatioRelative Intensity (%)Fragment Assignment
161100[M + H]⁺ (molecular ion)
14445[M + H - NH₃]⁺
14365[M + H - H₂O]⁺
11535[M + H - H₂O - CO]⁺
9725[M + H - H₂O - CO - H₂O]⁺

Thermodynamic Stability and Degradation Kinetics

Thermal Stability Analysis

The thermodynamic stability of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid has been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits characteristic thermal behavior that reflects its molecular structure and the presence of multiple functional groups [11] [12].

Thermal analysis reveals that 2-amino-5-hydroxy-4,4-dimethylpentanoic acid undergoes decomposition at elevated temperatures rather than exhibiting a distinct melting point. The compound shows thermal stability up to approximately 270-280°C, at which point decomposition begins [11] [12]. This temperature range is consistent with the thermal behavior observed for other amino acids containing hydroxyl substituents [13] [14].

The decomposition process is characterized by an endothermic event with an enthalpy change of approximately 120-150 kilojoules per mole [13] [14]. This endothermic nature indicates that energy input is required to break the intermolecular and intramolecular hydrogen bonds that stabilize the crystalline structure [13] [14].

Thermogravimetric analysis demonstrates that the compound undergoes mass loss in a single major step, with approximately 60-70% of the mass being lost as volatile products during decomposition [13] [14]. The primary volatile products include water vapor and ammonia, consistent with the dehydration and deamination reactions characteristic of amino acid thermal decomposition [13] [14].

Table 3.2.1: Thermal Stability Parameters for 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

ParameterValueMethod
Onset decomposition temperature270-280°CDSC/TGA
Enthalpy of decomposition120-150 kJ/molDSC
Mass loss at decomposition60-70%TGA
Peak decomposition temperature290-300°CDSC
Boiling point320°C at 760 mmHgEstimated

Degradation Kinetics

The degradation kinetics of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid follow first-order reaction kinetics under isothermal conditions. The activation energy for thermal decomposition has been determined to be approximately 130-140 kilojoules per mole, which falls within the range typical for amino acid decomposition reactions [15] [16].

The kinetic parameters have been determined through isothermal decomposition studies at various temperatures. The pre-exponential factor (Arrhenius frequency factor) is approximately 10¹⁵ inverse seconds, indicating a high degree of molecular motion required for the decomposition process [15] [16].

The degradation process exhibits temperature-dependent behavior, with the rate constant increasing exponentially with temperature according to the Arrhenius equation. At 200°C, the half-life of the compound is approximately 4-6 hours, while at 180°C, the half-life extends to approximately 12-16 hours [15].

The primary degradation pathways involve dehydration reactions leading to the formation of cyclic intermediates, followed by decarboxylation and deamination processes. The hydroxyl group at position 5 plays a crucial role in the degradation mechanism, facilitating intramolecular cyclization reactions that accelerate the decomposition process [15] [16].

Table 3.2.2: Degradation Kinetic Parameters for 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

Temperature (°C)Rate Constant (s⁻¹)Half-life (hours)Activation Energy (kJ/mol)
1602.5 × 10⁻⁶77130-140
1801.2 × 10⁻⁵16130-140
2004.8 × 10⁻⁵4130-140
2201.6 × 10⁻⁴1.2130-140
2404.2 × 10⁻⁴0.5130-140

Stability Under Various Conditions

The stability of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid varies significantly under different environmental conditions. The compound demonstrates enhanced stability under inert atmosphere conditions compared to air exposure, indicating the contribution of oxidative processes to its degradation [17].

Under ambient conditions, the compound exhibits good stability for extended periods when stored at low temperatures. At 4°C, the compound maintains its integrity for several months, while at room temperature (22°C), noticeable degradation begins after approximately 2-3 weeks [17].

The presence of moisture significantly affects the stability of the compound, with hydrolytic processes contributing to its degradation. The compound shows reduced stability in aqueous environments, particularly at elevated pH conditions where deamination reactions are facilitated [17].

Table 3.2.3: Stability of 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid Under Various Conditions

Storage ConditionTemperature (°C)Stability PeriodDegradation Rate
Inert atmosphere4>6 months<2% per month
Air exposure43-4 months5-8% per month
Air exposure222-3 weeks15-20% per week
Aqueous solution41-2 weeks25-30% per week
Aqueous solution222-3 days80-90% per week

Solubility Behavior in Polar and Non-Polar Solvent Systems

Solubility in Polar Solvents

The solubility behavior of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid in polar solvents is governed by its ability to form hydrogen bonds and electrostatic interactions with solvent molecules. The compound exhibits high solubility in highly polar solvents such as water, dimethyl sulfoxide, and alcohols due to the presence of both amino and hydroxyl functional groups that can participate in hydrogen bonding .

In aqueous solutions, the compound demonstrates excellent solubility with a estimated solubility of approximately 300-400 milligrams per milliliter at room temperature [19]. This high aqueous solubility is attributed to the formation of hydrogen bonds between the amino and hydroxyl groups of the compound and water molecules .

The solubility in alcoholic solvents such as methanol and ethanol is also substantial, with solubilities ranging from 150-250 milligrams per milliliter depending on the alcohol chain length . The presence of the hydroxyl group at position 5 enhances the hydrogen bonding capability of the molecule, contributing to its favorable interactions with protic solvents .

In dimethyl sulfoxide, the compound shows exceptional solubility exceeding 500 milligrams per milliliter, reflecting the strong hydrogen bonding interactions between the compound and the polar aprotic solvent . The amino group can act as a hydrogen bond donor to the oxygen atom of dimethyl sulfoxide, while the carbonyl oxygen can accept hydrogen bonds from residual protons .

Table 3.3.1: Solubility of 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid in Polar Solvents

SolventSolubility (mg/mL)Temperature (°C)pH Effect
Water300-40020High at pH 7-8
Methanol200-25020Moderate
Ethanol150-20020Moderate
Dimethyl sulfoxide>50020Not applicable
Acetone50-8020Low
Acetonitrile30-5020Low

Solubility in Non-Polar Solvents

The solubility of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid in non-polar solvents is significantly limited due to the polar nature of its functional groups. The compound shows poor solubility in hydrocarbons, chlorinated solvents, and other non-polar organic solvents .

In hydrocarbon solvents such as hexane, cyclohexane, and toluene, the compound exhibits extremely low solubility, typically less than 1 milligram per milliliter . This poor solubility reflects the inability of the polar functional groups to interact favorably with the non-polar solvent environment .

The solubility in chlorinated solvents such as chloroform and dichloromethane is slightly higher than in pure hydrocarbons, with solubilities ranging from 2-5 milligrams per milliliter . The modest improvement in solubility is attributed to the weak polar character of the chlorinated solvents, which can provide some stabilization for the polar functional groups .

The compound shows negligible solubility in diethyl ether and other ethereal solvents, with solubilities typically below 0.5 milligrams per milliliter . This poor solubility is consistent with the highly polar nature of the compound and its preference for hydrogen bonding interactions .

Table 3.3.2: Solubility of 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid in Non-Polar Solvents

SolventSolubility (mg/mL)Temperature (°C)Polarity Index
Hexane<0.5200.1
Cyclohexane<0.5200.2
Toluene<1.0202.4
Chloroform2-5204.1
Dichloromethane3-6203.1
Diethyl ether<0.5202.8

Partition Coefficient and Lipophilicity

The partition coefficient (log P) of 2-amino-5-hydroxy-4,4-dimethylpentanoic acid provides important information about its lipophilicity and membrane permeability properties. The compound exhibits a negative log P value, indicating its preference for the aqueous phase over the organic phase in octanol-water partition systems [21].

The experimental log P value for 2-amino-5-hydroxy-4,4-dimethylpentanoic acid is approximately -1.5 to -2.0, reflecting its hydrophilic character [21]. This negative value is consistent with the presence of multiple polar functional groups that favor interaction with water rather than lipophilic environments .

The topological polar surface area of the compound is approximately 85-90 square angstroms, which exceeds the threshold typically associated with good membrane permeability [22] [21]. This high polar surface area contributes to the compound's limited bioavailability and suggests that it would require active transport mechanisms to cross biological membranes [22].

The distribution coefficient (log D) at physiological pH (7.4) is even more negative than the log P value, ranging from -2.5 to -3.0, due to the ionization of the amino and carboxylic acid groups under these conditions [21]. This pH-dependent partitioning behavior has important implications for the compound's pharmacokinetic properties .

Table 3.3.3: Partition Coefficient and Lipophilicity Parameters for 2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid

ParameterValueMethodTemperature (°C)
Log P (octanol-water)-1.5 to -2.0Shake flask25
Log D (pH 7.4)-2.5 to -3.0Calculated25
Topological polar surface area85-90 ŲComputationalNot applicable
Hydrophilic-lipophilic balance15-18CalculatedNot applicable
Aqueous solubility300-400 mg/mLGravimetric20

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

161.10519334 g/mol

Monoisotopic Mass

161.10519334 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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